Spectral Analysis of 5-Sulfonicotinic Acid: A Technical Guide
Spectral Analysis of 5-Sulfonicotinic Acid: A Technical Guide
Introduction
5-Sulfonicotinic acid, a derivative of nicotinic acid (Vitamin B3), is a compound of interest in various chemical and pharmaceutical research areas. Its structure, featuring both a carboxylic acid and a sulfonic acid group on a pyridine ring, imparts unique chemical properties. This guide provides a detailed overview of the expected spectral data for 5-sulfonicotinic acid, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Due to the limited availability of direct experimental spectra for this specific compound in public databases, this guide utilizes data from analogous compounds and established spectroscopic principles to predict and interpret its spectral characteristics. This document is intended for researchers, scientists, and professionals in drug development who require a foundational understanding of the spectral properties of 5-sulfonicotinic acid.
Predicted Spectral Data
The following sections present the predicted spectral data for 5-sulfonicotinic acid. These predictions are based on the analysis of structurally similar compounds, such as nicotinic acid and pyridine-3-sulfonic acid, and general principles of spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
¹H NMR (Proton NMR)
The proton NMR spectrum of 5-sulfonicotinic acid is expected to show three signals in the aromatic region, corresponding to the three protons on the pyridine ring. The electron-withdrawing nature of the carboxylic acid and sulfonic acid groups will deshield these protons, shifting their signals to a lower field (higher ppm). The expected chemical shifts are influenced by the positions of the substituents.
¹³C NMR (Carbon NMR)
The carbon NMR spectrum will provide information about the different carbon environments in the molecule. The pyridine ring will show five distinct signals, and the carboxylic acid carbon will appear at a characteristic downfield position.
Table 1: Predicted NMR Spectral Data for 5-Sulfonicotinic Acid
| ¹H NMR | Predicted Chemical Shift (ppm) | Multiplicity |
| H-2 | 9.2 - 9.4 | s |
| H-4 | 8.8 - 9.0 | s |
| H-6 | 8.6 - 8.8 | s |
| ¹³C NMR | Predicted Chemical Shift (ppm) | |
| C-2 | 150 - 155 | |
| C-3 | 135 - 140 | |
| C-4 | 140 - 145 | |
| C-5 | 145 - 150 | |
| C-6 | 125 - 130 | |
| C=O | 165 - 170 |
Note: Predicted chemical shifts are relative to a standard reference (e.g., TMS) and can vary based on the solvent and other experimental conditions.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 5-sulfonicotinic acid is expected to show characteristic absorption bands for the O-H, C=O, S=O, and C-S bonds, as well as vibrations from the aromatic pyridine ring. The data from pyridine-3-sulfonic acid provides a strong basis for these predictions.[1]
Table 2: Predicted IR Absorption Bands for 5-Sulfonicotinic Acid
| Functional Group | Predicted Absorption Range (cm⁻¹) | Description |
| O-H (Carboxylic Acid) | 2500 - 3300 | Broad |
| C-H (Aromatic) | 3000 - 3100 | Sharp, weak to medium |
| C=O (Carboxylic Acid) | 1700 - 1730 | Strong, sharp |
| C=C, C=N (Aromatic Ring) | 1400 - 1600 | Medium to strong |
| S=O (Sulfonic Acid) | 1340 - 1350 (asymmetric) | Strong |
| S=O (Sulfonic Acid) | 1150 - 1160 (symmetric) | Strong |
| C-S (Sulfonic Acid) | 650 - 700 | Medium |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elemental composition. The fragmentation of aromatic sulfonic acids often involves the loss of SO₂ or SO₃.
Table 3: Predicted Mass Spectrometry Data for 5-Sulfonicotinic Acid
| Fragment | Predicted m/z | Description |
| [M]⁺ | 203.00 | Molecular Ion |
| [M - H₂O]⁺ | 185.00 | Loss of water |
| [M - COOH]⁺ | 158.01 | Loss of carboxylic group |
| [M - SO₂]⁺ | 139.02 | Loss of sulfur dioxide |
| [M - SO₃]⁺ | 123.03 | Loss of sulfur trioxide |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectral data of a solid organic acid like 5-sulfonicotinic acid.
NMR Spectroscopy
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Sample Preparation: Dissolve approximately 5-10 mg of 5-sulfonicotinic acid in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). The choice of solvent is crucial as the acidic protons may exchange with deuterium in D₂O.
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Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better resolution.
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¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Key parameters to set include the spectral width, number of scans, and relaxation delay.
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¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans is typically required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.
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Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as an internal standard.
Infrared (IR) Spectroscopy
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Sample Preparation: Prepare a KBr (potassium bromide) pellet by mixing a small amount of 5-sulfonicotinic acid (approx. 1-2 mg) with finely ground KBr (approx. 100-200 mg). Press the mixture into a thin, transparent pellet. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used for direct analysis of the solid sample.
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Instrument: A Fourier Transform Infrared (FTIR) spectrometer.
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Data Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹). A background spectrum of the KBr pellet or the empty ATR crystal should be recorded and subtracted from the sample spectrum.
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Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Mass Spectrometry
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Sample Preparation: Dissolve a small amount of 5-sulfonicotinic acid in a suitable solvent (e.g., methanol or water).
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Ionization Method: Electrospray ionization (ESI) is a suitable method for this polar and non-volatile compound. Both positive and negative ion modes should be tested.
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Instrument: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended for accurate mass measurements.
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Data Acquisition: Acquire the full scan mass spectrum to determine the molecular weight. For structural elucidation, perform tandem mass spectrometry (MS/MS) on the molecular ion to induce fragmentation and analyze the resulting fragment ions.
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Data Analysis: Determine the elemental composition from the accurate mass of the molecular ion. Propose fragmentation pathways based on the observed fragment ions in the MS/MS spectrum.
Logical Workflow for Spectral Analysis
The following diagram illustrates a typical workflow for the spectral analysis of a chemical compound.
